N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by a tetrazole ring substituted with a 3,4-dimethylphenyl group, linked via a methylene bridge to a benzamide scaffold bearing a morpholinosulfonyl substituent. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . The morpholinosulfonyl group contributes to solubility and may modulate target binding interactions.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-15-3-6-18(13-16(15)2)27-20(23-24-25-27)14-22-21(28)17-4-7-19(8-5-17)32(29,30)26-9-11-31-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRCEGQEOZJNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
Attachment of the Benzamide Moiety: The tetrazole intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used but could include sulfonamides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which is known to mimic carboxylate groups in biological systems.
Medicine
Medicinally, compounds containing tetrazole rings are often investigated for their potential as antihypertensive agents, anti-inflammatory drugs, and antimicrobial agents. The morpholine sulfonyl group may enhance the solubility and bioavailability of these compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Angiotensin II Receptor Blockers (ARBs)
ARBs such as losartan and valsartan () share the tetrazole motif but differ in core scaffolds and substituents:
- Losartan : Features a biphenylmethyl group attached to the tetrazole and an imidazole ring with chlorine and hydroxymethyl substituents.
- Valsartan : Contains a biphenylmethyl-tetrazole linked to a valine residue.
- Target Compound: Replaces the biphenyl group with a 3,4-dimethylphenyl moiety and introduces a morpholinosulfonyl-benzamide group.
Key Differences :
- Substituent Effects: The morpholinosulfonyl group in the target compound likely enhances solubility compared to the lipophilic biphenyl groups in ARBs.
- Bioisosteric Role : Both classes utilize tetrazole as a carboxylic acid replacement, but the target compound’s benzamide backbone diverges from ARBs’ heterocyclic cores (imidazole, benzimidazole).
2.1.2. Triazole-Thiones ()
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonylphenyl and aromatic substituents but differ in core heterocycles:
- Triazole vs. Tetrazole: Triazoles exhibit tautomerism (thione-thiol equilibrium), while tetrazoles are non-tautomeric and more polar due to additional nitrogen .
- Spectral Signatures : Triazole-thiones show C=S IR bands (~1247–1255 cm⁻¹) and lack C=O bands, whereas the target compound’s benzamide retains a C=O absorption (~1660–1680 cm⁻¹) .
Physicochemical and Spectral Properties
Pharmacological Implications
- ARBs: Antihypertensive agents targeting angiotensin II receptors. The target compound’s morpholinosulfonyl group may enable novel receptor interactions or off-target effects.
- Triazole-Thiones : Antimicrobial or anticancer activities are common in triazole derivatives, but the target’s tetrazole and sulfonyl groups could redirect bioactivity .
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that exhibits a range of biological activities due to its unique chemical structure, which includes a tetrazole ring and a morpholinosulfonyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₇H₁₈N₄O₃S
- Molecular Weight : Approximately 366.42 g/mol
Structural Components
- Tetrazole Ring : Known for its diverse biological activities, the tetrazole moiety is often associated with enhanced pharmacological properties.
- Morpholinosulfonyl Group : This group is significant in medicinal chemistry, particularly for its roles in antibacterial and anti-inflammatory applications.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with morpholinosulfonyl groups exhibit significant antimicrobial properties. The presence of the tetrazole ring may enhance these effects by increasing the compound's ability to penetrate microbial membranes and interact with vital cellular components.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may bind to receptors that regulate immune responses, thereby modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains three critical moieties:
- A benzamide core with a morpholinosulfonyl group at the 4-position, enhancing solubility and hydrogen-bonding potential.
- A tetrazole ring linked via a methyl group, contributing to metabolic stability and aromatic stacking interactions.
- A 3,4-dimethylphenyl substituent on the tetrazole, influencing lipophilicity and steric interactions.
Q. Methodological Insight :
- Solubility : Assess via HPLC under varying pH conditions (e.g., phosphate buffer at pH 7.4 vs. simulated gastric fluid) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to evaluate hydrolytic susceptibility of the sulfonyl and tetrazole groups .
Q. What synthetic routes are most effective for producing high-purity batches of this compound?
Key Steps :
Tetrazole Formation : React 3,4-dimethylphenyl isonitrile with sodium azide under acidic conditions (HCl/EtOH, 80°C, 12 h) to generate the tetrazole intermediate .
Benzamide Coupling : Use EDCI/HOBt-mediated coupling between 4-(morpholinosulfonyl)benzoic acid and the tetrazole-methylamine intermediate in DMF (0°C to RT, 24 h) .
Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization (ethyl acetate/hexane) to achieve >98% purity .
Optimization Tip : Monitor reaction progress via TLC (Rf = 0.3–0.5 in CH₂Cl₂:MeOH 9:1) and adjust stoichiometry to minimize byproducts like unreacted sulfonyl chloride .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Case Study :
- Inconsistent IC₅₀ values in kinase inhibition assays (e.g., 2.1 µM vs. 8.7 µM for PKC-θ).
Q. Methodological Approach :
Assay Standardization :
- Use uniform ATP concentrations (1 mM) and pre-incubate enzyme-substrate complexes for 30 min.
- Validate with a reference inhibitor (e.g., staurosporine) .
Structural Confirmation : Verify batch purity via ¹H/¹³C NMR and HRMS to rule out degradation products .
Molecular Dynamics (MD) : Simulate binding modes to identify conformational flexibility in the morpholinosulfonyl group, which may affect activity .
Q. What computational strategies are recommended for predicting off-target interactions?
Workflow :
Docking Studies : Use AutoDock Vina to screen against the ChEMBL database, focusing on kinases and GPCRs. Prioritize targets with Glide scores < −7.0 kcal/mol .
ADMET Prediction : Apply QikProp to estimate permeability (Caco-2 > 50 nm/s) and cytochrome P450 inhibition (CYP3A4, CYP2D6) .
Contradiction Analysis : Cross-validate with experimental data (e.g., SPR binding assays) to reconcile discrepancies between predicted and observed affinities .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Design Framework :
Core Modifications :
- Replace the morpholinosulfonyl group with piperazinylsulfonyl to assess steric effects.
- Substitute the 3,4-dimethylphenyl group with electron-deficient aryl rings (e.g., 3-CF₃-phenyl) .
Synthetic Validation :
- Use parallel synthesis (96-well plates) with Pd-catalyzed cross-coupling for rapid diversification .
Biological Testing :
- Screen derivatives in a panel of 10 cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1 nM–100 µM) .
Methodological Challenges
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
Protocol :
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect hydrolyzed sulfonamide or tetrazole ring-opened byproducts .
- Stability-Indicating Assays : Perform forced degradation (0.1 M HCl, 40°C) and compare chromatograms to identify labile sites .
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
